2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
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Overview
Description
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol, forming a spirocyclic acetal. The reaction conditions often include the use of acid catalysts to facilitate the formation of the spirocyclic structure. For instance, cyclohexanone can react with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-6-en-8-one: Another spirocyclic compound with similar structural features.
1,4-Dioxaspiro[4.5]decane: Formed by the reaction of cyclohexanone with ethylene glycol, similar to the synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Uniqueness
This compound is unique due to its phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
918942-89-9 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C16H16O3/c17-15-12-14(9-8-13-6-2-1-3-7-13)19-16(15)10-4-5-11-18-16/h1-3,6-9,12H,4-5,10-11H2 |
InChI Key |
XECZYIFRQHAECH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)C(=O)C=C(O2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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